![molecular formula C19H16F3N3O B2893768 4-{4-[4-(Trifluoromethyl)benzoyl]piperazino}benzenecarbonitrile CAS No. 478046-82-1](/img/structure/B2893768.png)

4-{4-[4-(Trifluoromethyl)benzoyl]piperazino}benzenecarbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

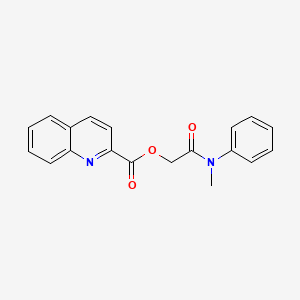

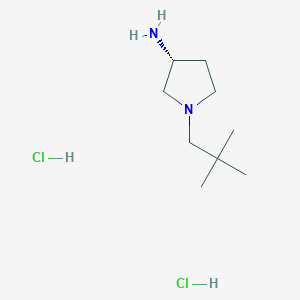

“4-{4-[4-(Trifluoromethyl)benzoyl]piperazino}benzenecarbonitrile” is a chemical compound with the molecular formula C19H16F3N3O and a molecular weight of 359.35 . It is a derivative of 4-(Trifluoromethyl)benzoyl chloride .

Synthesis Analysis

The synthesis of this compound might involve the use of 4-(Trifluoromethyl)benzoyl chloride and 4-(Trifluoromethyl)benzoic acid . These compounds can undergo various reactions, such as Suzuki-type coupling reactions and N,N’-dicyclohexylcarbodiimide coupling in dry N,N-dimethylformamide , to form the desired product.Molecular Structure Analysis

The molecular structure of this compound includes a trifluoromethyl group (-CF3), a benzoyl group (C6H5CO-), a piperazino group (-NH-CH2-CH2-NH-), and a benzenecarbonitrile group (C6H4CN). The exact 3D structure can be determined using techniques like X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis

The compound might undergo various chemical reactions depending on the conditions. For instance, 4-(Trifluoromethyl)benzoyl chloride, a related compound, undergoes microwave-promoted Suzuki-type coupling reaction with phenylboronic acid to yield 4-(trifluoromethyl)benzophenone .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its related compounds. For instance, 4-(Trifluoromethyl)benzoyl chloride has a boiling point of 188-190 °C, a density of 1.404 g/mL at 25 °C, and a refractive index of 1.476 .Aplicaciones Científicas De Investigación

Anticancer Research

- Synthesis and Anticancer Properties : Derivatives like 3-Amino-1-aryl-1H-benzo[f]chromene-2-carbonitrile, synthesized from reactions involving arylaldehyde, malononitrile, and 2-naphthol, have been studied for their anticancer properties. One such derivative exhibited potent cytotoxic activity against colorectal cancer cells, inducing apoptosis and cell cycle arrest. It also showed binding interactions with DNA, suggesting potential as a chemotherapeutic agent (Ahagh et al., 2019).

Biological Activities of Triazine Derivatives

- Triazine-Based Therapeutics : Triazine derivatives, which can be related to the chemical structure , have demonstrated a wide range of biological activities. They've been investigated for their potential as antibacterial, antifungal, anticancer, antiviral, and anti-inflammatory agents. The triazine nucleus is considered a promising core for future drug development (Verma et al., 2019).

Antimicrobial Applications

- Synthesis of Antimicrobial Derivatives : Novel triazole derivatives, including some with benzocarbonitrile groups, have been synthesized and tested for antimicrobial activities. These compounds showed good to moderate effectiveness against various microorganisms, suggesting potential for use in antimicrobial treatments (Bektaş et al., 2007).

Chemical Synthesis and Characterization

- Synthesis for Metabolism Studies : Specific benzoyl-piperazine derivatives have been synthesized for use in metabolism studies, indicating the utility of these compounds in pharmacokinetic research (Zólyomi & Budai, 1981).

- Production of Heterocyclic Compounds : Benzoylacetonitriles, which are chemically related, have been used to synthesize various heterocyclic compounds like pyrans and triazines. These compounds have high chemical reactivity and are valuable in the synthesis of novel pharmaceuticals and materials (Abdel-Wahab et al., 2013).

Nanotechnology and Membrane Fabrication

- Development of Nanofiltration Membranes : Novel amine monomers with piperazine units have been developed for creating nanofiltration membranes. These materials exhibit improved surface hydrophilicity and antifouling properties, demonstrating the applicability of piperazine derivatives in advanced material science (Li et al., 2020).

Propiedades

IUPAC Name |

4-[4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16F3N3O/c20-19(21,22)16-5-3-15(4-6-16)18(26)25-11-9-24(10-12-25)17-7-1-14(13-23)2-8-17/h1-8H,9-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBCIUTYEVVSPLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)C#N)C(=O)C3=CC=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16F3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{4-[4-(Trifluoromethyl)benzoyl]piperazino}benzenecarbonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-Fluorophenyl)-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2893686.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)benzenesulfonamide](/img/structure/B2893687.png)

![N-[(4-bromophenyl)methyl]-1-ethylpiperidin-4-amine](/img/structure/B2893688.png)

![(E)-methyl 2-(2-cyano-3-(3-methoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2893692.png)

![4,7-Dimethyl-2-(2-methylpropyl)-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2893696.png)

![2-methoxy-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)nicotinamide](/img/structure/B2893701.png)

![N-[(1-methanesulfinylcyclobutyl)methyl]-6-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2893707.png)